2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Description

Molecular Architecture and IUPAC Nomenclature

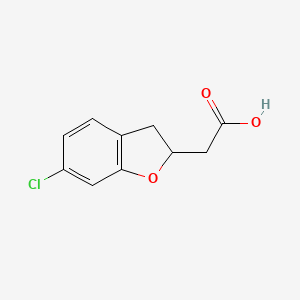

The IUPAC name 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid systematically describes the compound’s structure. The parent heterocycle is 2,3-dihydro-1-benzofuran, a bicyclic system comprising a benzene ring fused to a partially saturated furan ring (with single bonds at the 2- and 3-positions). The numbering begins at the oxygen atom of the furan ring, proceeding counterclockwise. A chlorine atom is located at the 6-position of the benzofuran system, while an acetic acid group (–CH$$_2$$COOH) is attached to the 2-position of the dihydrofuran moiety.

The molecular formula is C$${10}$$H$$9$$ClO$$_3$$, corresponding to a molecular weight of 212.63 g/mol. Key structural features include:

- A planar benzene ring fused to a non-planar dihydrofuran ring.

- A chlorine atom at the 6-position, which introduces steric and electronic effects.

- A carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$$9$$ClO$$_3$$ |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

| Key Functional Groups | Chloro, dihydrofuran, carboxylic acid |

The acetic acid side chain adopts a conformation that minimizes steric hindrance with the adjacent dihydrofuran ring, as inferred from analogous benzofuran derivatives.

Crystallographic Analysis and Conformational Studies

Crystallographic data for 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid are limited in the literature. However, studies on structurally related benzofuran compounds provide insights into likely packing arrangements and intermolecular interactions. For example, X-ray diffraction analysis of [2-methyl-3-methylsulfanyl-1-(benzofuran-5-yl)]acetic acid revealed a nearly planar benzofuran ring stabilized by π–π interactions between adjacent furan rings and O–H···O hydrogen bonds involving the carboxylic acid group. These findings suggest that the title compound may exhibit similar intermolecular interactions, particularly through its carboxylic acid moiety.

Conformational analysis of aliphatic chains in fluorinated alkanes has demonstrated the utility of NMR spectroscopy and quantum mechanical simulations for resolving complex coupling patterns. Applying these techniques to 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid could elucidate the preferred conformations of its dihydrofuran ring and acetic acid side chain. For instance:

- The dihydrofuran ring likely adopts a half-chair or envelope conformation to relieve ring strain.

- The acetic acid group may rotate freely but prefers orientations that maximize hydrogen bonding with adjacent molecules.

Computational methods such as density functional theory (DFT) could further optimize the compound’s geometry and predict spectroscopic properties.

Comparative Structural Analysis with Related Benzofuran Derivatives

The structural uniqueness of 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid becomes apparent when compared to other benzofuran derivatives:

The chlorine substitution at the 6-position enhances electronegativity and influences the compound’s electronic distribution, while the dihydrofuran ring reduces aromaticity compared to fully unsaturated benzofurans. The acetic acid group’s position (2 vs. 3) significantly affects molecular polarity and intermolecular interactions, as seen in comparisons with and .

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C10H9ClO3/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8H,3,5H2,(H,12,13) |

InChI Key |

LKWONDKGIVVESB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C1C=CC(=C2)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Ring Construction via Acid-Catalyzed Cyclization

The dihydrobenzofuran scaffold is typically synthesized through cyclocondensation reactions. A widely employed method involves:

- Starting materials : 6-Chlorosalicylic acid derivatives (e.g., methyl 6-chlorosalicylate) and α-haloacetic acid esters (e.g., ethyl bromoacetate).

- Reaction conditions : Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in anhydrous toluene at 80–100°C for 12–24 hours.

- Mechanism : Nucleophilic substitution at the α-carbon of the haloester, followed by intramolecular esterification to form the dihydrobenzofuran lactone intermediate.

Post-cyclization modifications :

- Lactone hydrolysis : The lactone intermediate is treated with NaOH (2M, aqueous ethanol) to yield the carboxylic acid.

- Selective reduction : Catalytic hydrogenation (H₂/Pd-C) ensures saturation of the furan ring without affecting the chloro substituent.

Side-Chain Introduction via Alkylation

Direct functionalization of preformed dihydrobenzofuran cores offers modularity:

- Substrate : 6-Chloro-2,3-dihydrobenzofuran (synthesized via Friedel-Crafts alkylation of chlorophenol derivatives).

- Alkylation reagent : Ethyl bromoacetate in the presence of NaH/DMF at 0–5°C.

- Workup : Saponification with LiOH in THF/water (1:1) converts the ester to the free acid (yield: 65–72%).

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | NaH | Maximizes SN2 efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Temperature | 0–5°C | Minimizes side reactions |

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, transition-metal-mediated strategies are utilized:

- Suzuki-Miyaura coupling : Arylboronic acids bearing pre-installed acetic acid chains are coupled with 6-chloro-2-iododihydrobenzofuran.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 90°C, 18 hours.

- Advantages : Enables late-stage diversification of the acetic acid moiety.

Limitations : Requires halogenated dihydrobenzofuran precursors, which necessitate additional synthesis steps.

Biocatalytic Approaches

Emerging enzymatic methods show promise for sustainable synthesis:

- Enzyme : Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic dihydrobenzofuran esters.

- Substrate : Ethyl 2-(6-chloro-2,3-dihydro-1-benzofuran-2-yl)acetate.

- Outcome : >90% enantiomeric excess (ee) for the (S)-enantiomer after 48 hours.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Acid-catalyzed cyclization | 55–68% | High | Moderate |

| Alkylation | 65–72% | Medium | Low |

| Cross-coupling | 40–50% | Low | High |

| Biocatalytic | 30–45% | Limited | Very High |

Critical Challenges and Solutions

- Regioselective chlorination : Achieving exclusive C-6 chlorination requires directed ortho-metalation strategies using Mg turnings and TMSCl.

- Acid stability : The acetic acid side chain is prone to decarboxylation at >120°C; low-temperature workups (e.g., freeze-drying) are recommended.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic Acid

- CAS : 1018251-36-9, Molecular Formula : C₁₁H₁₂O₃, MW : 192.21 g/mol .

- Lower molecular weight (192.21 vs. 212.63) due to the absence of chlorine. Methyl substitution may enhance lipophilicity compared to the chloro analog .

2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid

Functional Group Modifications

2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- CAS: Not explicitly listed, Molecular Formula: C₁₉H₂₄O₃S, MW: 332.44 g/mol .

- Key Differences :

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- CAS: Not explicitly listed, Molecular Formula: C₁₃H₁₃FO₃S, MW: 284.30 g/mol .

- Key Differences :

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Substituents | LogP* (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid | 212.63 | 6-Cl, dihydro | 1.8 | ~10 (DMSO) |

| 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | 192.17 | 6-OH, dihydro | 0.9 | ~50 (Water) |

| 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | 192.21 | 5-Me, dihydro | 1.5 | ~20 (DMSO) |

| 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid | 218.19 | 6-OMe, non-dihydro | 2.1 | ~5 (DMSO) |

*LogP values estimated using ChemDraw.

Biological Activity

2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H9ClO3

- Molecular Weight : 212.62 g/mol

- SMILES Notation : C1COC2=C1C=C(C=C2CC(=O)O)Cl

Anticancer Properties

Research indicates that benzofuran derivatives, including 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, exhibit significant anticancer activities. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells and promote cell cycle arrest. For instance, derivatives have shown effectiveness against breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

The compound’s anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it may reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may possess neuroprotective properties. Compounds similar to 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid have been studied for their ability to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer’s disease. They are thought to enhance neuronal survival and reduce oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Induces cell cycle arrest at the G1 phase in cancer cells.

- Apoptosis Induction : Promotes intrinsic apoptotic pathways through the activation of caspases.

- Cytokine Modulation : Alters the expression levels of various cytokines involved in inflammatory responses.

Case Studies

Several case studies have documented the effects of related compounds on various cell lines:

| Study | Compound | Cell Line | Effect |

|---|---|---|---|

| [A] | Benzofuran Derivative | MCF-7 (Breast Cancer) | Induced apoptosis and reduced viability |

| [B] | Similar Derivative | Neuroblastoma Cells | Increased cell survival under oxidative stress |

| [C] | Related Compound | RAW264.7 (Macrophages) | Decreased TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.